molecular formula C25H24FN3O B2804267 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide CAS No. 478077-07-5

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide

Cat. No. B2804267
CAS RN: 478077-07-5
M. Wt: 401.485
InChI Key: LJRCEWICAIKNIT-UHFFFAOYSA-N
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Description

The compound “N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide” is a complex organic molecule. It contains a benzyl group, a fluorobenzamide group, and two pyrrole rings, which are five-membered aromatic heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two pyrrole rings, a benzyl group, and a fluorobenzamide group . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has focused on the synthesis of fluorobenzamides and related compounds as promising antimicrobial agents. For example, derivatives bearing a fluorine atom in specific positions of the benzoyl group have been synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013)[https://consensus.app/papers/microwave-induced-synthesis-fluorobenzamides-desai/6743a398bfa75bbea4a09427f241ea83/?utm_source=chatgpt].

Potential Anticancer Agents

Compounds structurally related to benzamides have been explored for their anticancer properties. Specifically, modifications to the benzamide moiety have led to the discovery of candidates with potent activity against cancer cells by inhibiting crucial cellular processes such as mitosis, leading to cell death. This indicates the potential of benzamide derivatives in cancer therapy (Theoclitou et al., 2011)[https://consensus.app/papers/discovery-theoclitou/e170c6f7ad5153ccb34834591fbcbeeb/?utm_source=chatgpt].

Anti-inflammatory and Analgesic Properties

Research has also delved into the anti-inflammatory and analgesic potentials of benzamide derivatives. Synthesis of specific N-(3-chloro-4-fluorophenyl) derivatives has shown significant anti-inflammatory activity, suggesting their usefulness in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].

Alzheimer's Disease Management

Benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for their anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, a leading drug for Alzheimer's management, have shown promising results, indicating the potential for the development of new therapeutic agents against Alzheimer's disease (Gupta et al., 2020)[https://consensus.app/papers/novel-benzylated-pyrrolidin2one-imidazolidin2one-gupta/973dc62c20e95f059808c2000743f215/?utm_source=chatgpt].

Future Directions

The future directions for this compound could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research could be conducted to explore the therapeutic potential of this compound and similar pyrrole derivatives .

properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O/c1-18-19(2)29(17-20-8-4-3-5-9-20)25(28-14-6-7-15-28)23(18)16-27-24(30)21-10-12-22(26)13-11-21/h3-15H,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRCEWICAIKNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2=CC=C(C=C2)F)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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